molecular formula C13H8N2Na2O6S B8062028 disodium;(3E)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate

disodium;(3E)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate

Cat. No.: B8062028
M. Wt: 366.26 g/mol
InChI Key: CWQLKNYZZSWCNX-CBNWXSEKSA-L
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Description

The compound with the identifier disodium;(3E)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate is known as Mordant Yellow 10. It is a yellow powder with the chemical formula C16H12N4O7S2 and is characterized by its sulfonic acid and nitro functional groups. Mordant Yellow 10 is primarily used as a dye in the textile industry, particularly for dyeing wool and silk. It is known for its vibrant yellow color and good light and wash fastness properties .

Preparation Methods

Mordant Yellow 10 is synthesized through a diazotization reaction of sodium p-aminobenzenesulfonate, which is then coupled with salicylic acid. The process involves salting out, filtering, and drying the product. The industrial production method ensures that the dye has a uniform dark yellow appearance, with specific standards for color intensity, water-insoluble impurities, moisture content, and fineness .

Chemical Reactions Analysis

Mordant Yellow 10 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction may result in the formation of amines .

Scientific Research Applications

Mordant Yellow 10 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Mordant Yellow 10 involves its interaction with various molecular targets and pathways. It binds to specific sites on proteins and other molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Mordant Yellow 10 can be compared with other similar compounds, such as:

    Acid Yellow 36: Another dye with similar applications and properties.

    Disodium 2-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]benzoate: A compound with similar chemical structure and uses.

    Benzoic acid, 2-hydroxy-5-[(E)-2-(4-sulfophenyl)diazenyl]-, sodium salt: Another related compound with comparable properties.

The uniqueness of Mordant Yellow 10 lies in its specific chemical structure, which provides distinct dyeing properties and stability under various conditions .

Properties

IUPAC Name

disodium;(3E)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6S.2Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;;/h1-7,14H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2/b15-9+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQLKNYZZSWCNX-CBNWXSEKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C2C=CC(=O)C(=C2)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C/2\C=CC(=O)C(=C2)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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